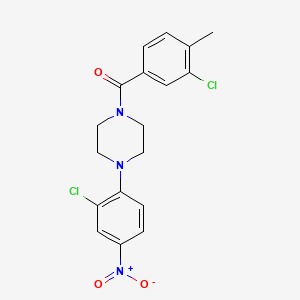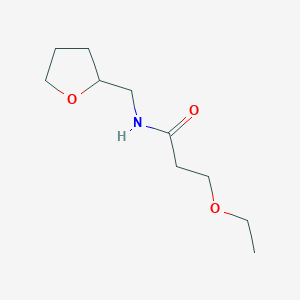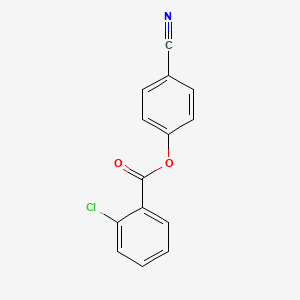
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Descripción general
Descripción
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, studies have suggested that it acts by inhibiting various signaling pathways involved in cell proliferation, survival, and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. It also activates the caspase cascade, which leads to apoptosis in cancer cells. In addition, it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, which reduces the inflammation. Moreover, it reduces the growth of fungi such as Candida albicans by inhibiting their cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is its diverse biological activities, which make it a potential candidate for drug development. It is also relatively easy to synthesize and purify, which makes it accessible for research. However, one of the limitations is its low solubility in aqueous solutions, which makes it difficult to use in biological assays. Moreover, its mechanism of action is not fully understood, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on 1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One of the directions is to investigate its potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, the development of more soluble derivatives of this compound could improve its bioavailability and efficacy. Finally, the synthesis of analogs with improved biological activities could lead to the discovery of new drugs for various diseases.
In conclusion, 1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine is a chemical compound that has potential applications in the field of medicine. Its diverse biological activities make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and identify its molecular targets. The development of more soluble derivatives and analogs could improve its bioavailability and efficacy.
Aplicaciones Científicas De Investigación
1-(3-chloro-4-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and reduces the growth of fungi such as Candida albicans.
Propiedades
IUPAC Name |
(3-chloro-4-methylphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c1-12-2-3-13(10-15(12)19)18(24)22-8-6-21(7-9-22)17-5-4-14(23(25)26)11-16(17)20/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAYCTBGVJTTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methylphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)
![2-[(4-bromobenzyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4192415.png)
![methyl 2-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4192425.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)




![2-[(4-iodobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4192488.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192497.png)
![10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192508.png)